molecular formula C4H2BrNOS B057339 2-Bromo-5-formylthiazole CAS No. 464192-28-7

2-Bromo-5-formylthiazole

Cat. No.: B057339
CAS No.: 464192-28-7
M. Wt: 192.04 g/mol
InChI Key: DJUWIZUEHXRECB-UHFFFAOYSA-N
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Description

2-Bromo-5-formylthiazole is a heterocyclic compound with the molecular formula C₄H₂BrNOS. It is characterized by a thiazole ring substituted with a bromine atom at the 2-position and a formyl group at the 5-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Chemical Reactions Analysis

2-Bromo-5-formylthiazole undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-5-formylthiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research has shown its potential in the development of drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

2-Bromo-5-formylthiazole can be compared with other similar compounds, such as:

  • 2-Bromo-4-phenylthiazole
  • 5-Bromo-2-methylbenzothiazole
  • 6-Bromo-2-chlorobenzothiazole

These compounds share the thiazole ring structure but differ in their substituents, which can significantly affect their reactivity and applications. The presence of the formyl group in this compound makes it particularly versatile for further functionalization .

Properties

IUPAC Name

2-bromo-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNOS/c5-4-6-1-3(2-7)8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUWIZUEHXRECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378314
Record name 2-Bromo-5-formylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

464192-28-7
Record name 2-Bromo-5-formylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,3-thiazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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